molecular formula C8H10ClN5 B10868816 1-(6-Chloropyridazin-3-yl)-3-cyclopropylguanidine

1-(6-Chloropyridazin-3-yl)-3-cyclopropylguanidine

Katalognummer: B10868816
Molekulargewicht: 211.65 g/mol
InChI-Schlüssel: VPIALSHQBPPVGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-Chloro-3-pyridazinyl)-N’-cyclopropylguanidine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyridazine ring substituted with a chlorine atom at the 6-position and a cyclopropylguanidine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-3-pyridazinyl)-N’-cyclopropylguanidine typically involves the reaction of 6-chloro-3-pyridazinecarboxylic acid with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the guanidine linkage. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF) to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of N-(6-Chloro-3-pyridazinyl)-N’-cyclopropylguanidine may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-Chloro-3-pyridazinyl)-N’-cyclopropylguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

N-(6-Chloro-3-pyridazinyl)-N’-cyclopropylguanidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(6-Chloro-3-pyridazinyl)-N’-cyclopropylguanidine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets may vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(6-Chloro-3-pyridazinyl)-N’-cyclopropylguanidine is unique due to its combination of a cyclopropylguanidine moiety and a chlorinated pyridazine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C8H10ClN5

Molekulargewicht

211.65 g/mol

IUPAC-Name

1-(6-chloropyridazin-3-yl)-2-cyclopropylguanidine

InChI

InChI=1S/C8H10ClN5/c9-6-3-4-7(14-13-6)12-8(10)11-5-1-2-5/h3-5H,1-2H2,(H3,10,11,12,14)

InChI-Schlüssel

VPIALSHQBPPVGR-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N=C(N)NC2=NN=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.